molecular formula C11H22ClN B2762387 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride CAS No. 1909305-83-4

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride

Cat. No.: B2762387
CAS No.: 1909305-83-4
M. Wt: 203.75
InChI Key: VADMZNMHWMDIRQ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyrrolidine ring, a common nitrogen-containing heterocycle, substituted with a 2,2-dimethylcyclopentyl group. The pyrrolidine scaffold is a privileged structure in drug discovery, frequently found in molecules with biological activity due to its ability to improve solubility and serve as a key pharmacophore . The specific steric and electronic properties conferred by the 2,2-dimethylcyclopentyl moiety may be explored to modulate the compound's lipophilicity and metabolic stability in the design of new chemical entities. While structurally related compounds, such as those with similar pyrrolidine cores, have been investigated for various pharmacological activities in a research context , this product is strictly intended for use as a building block or intermediate in laboratory research. It is supplied as its hydrochloride salt to enhance stability and solubility in various experimental conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dimethylcyclopentyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-11(2)6-3-4-10(11)9-5-7-12-8-9;/h9-10,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADMZNMHWMDIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C2CCNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride typically involves the reaction of 2,2-dimethylcyclopentanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, pyrrolidine derivatives have been synthesized and tested against breast and lung cancer cells, demonstrating promising results in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

1.2. Immunosuppressive Properties
The compound is also being investigated for its immunosuppressive capabilities, particularly in the context of autoimmune diseases and organ transplantation. It has been noted that certain pyrrolidine derivatives can inhibit protein tyrosine kinases like Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. This inhibition can be beneficial for treating conditions such as rheumatoid arthritis, lupus, and preventing organ transplant rejection .

Synthetic Utility

2.1. Reaction Conditions and Yields
The synthesis of this compound typically involves microwave-assisted reactions that enhance yield and reduce reaction time. For example, one synthetic route reported a yield of 78% when reacting with triethylamine in water at elevated temperatures (205°C) . Such efficient synthetic pathways make it a valuable intermediate for further chemical modifications.

Reaction Conditions Yield (%) Notes
Microwave irradiation at 205°C with triethylamine78%Used for synthesizing related pyrrolidine derivatives
Sealed tube method-Enhances reaction efficiency

Case Studies

Several studies have documented the pharmacological effects of pyrrolidine derivatives:

  • Study on Anticancer Effects : A recent study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that novel pyrrolo[2,3-b]pyridine derivatives exhibited strong anticancer activity through the induction of apoptosis in cancer cells .
  • Immunosuppressive Activity : Another patent detailed the use of pyrrolidine compounds as immunosuppressive agents for treating autoimmune disorders and preventing organ transplant rejection by inhibiting JAK3 activity .

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrolidine Derivatives

Substituent Analysis

  • Molecular formula: C₁₂H₁₆ClN . 3-(2-Bromophenyl)pyrrolidine hydrochloride: Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine. Formula: C₁₀H₁₃BrClN . CAS: 817187-08-9 .
  • Alkyl and Cycloalkyl Derivatives :

    • 3-(Cyclopropylmethyl)pyrrolidine hydrochloride : Cyclopropylmethyl adds ring strain and moderate lipophilicity. Formula: C₈H₁₆ClN, MW: 161.67 .
    • 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride : The difluoroethyl group enhances metabolic stability. Predicted collision cross-section (CCS) for [M+H]+: ~145.9 Ų .
  • Chiral Derivatives :

    • (S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride : Chirality at position 2 affects enantioselective binding. Formula: C₁₀H₁₃Cl₂N, MW: 218.12 .
    • (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride : Dichlorophenyl substitution at position 2 increases steric bulk. MW: 252.57 .
  • Functionalized Derivatives: 3-(Boc-amino)pyrrolidine hydrochloride: The Boc-protected amine enables selective deprotection in synthesis. Formula: C₉H₁₉ClN₂O₂ .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :

    • The target compound’s dimethylcyclopentyl group likely increases molecular weight (estimated ~225–250 g/mol) compared to simpler analogs like 3-(cyclopropylmethyl)pyrrolidine hydrochloride (MW: 161.67) .
    • Halogenated derivatives (e.g., C₁₀H₁₃Cl₂N, MW: 218.12) exhibit higher polarity, whereas the target’s hydrocarbon substituent favors lipophilicity .
  • Collision Cross-Section (CCS) :

    • 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride shows a CCS of 145.9 Ų for [M+H]+, suggesting moderate compactness .
    • The target’s rigid cyclopentyl group may reduce CCS compared to flexible alkyl chains .

Biological Activity

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,2-dimethylcyclopentyl group, which influences its biological properties. The molecular formula is C12H23ClN, with a molecular weight of approximately 219.78 g/mol. The presence of the cyclopentyl moiety enhances lipophilicity, potentially affecting its absorption and interaction with biological targets.

This compound's mechanism of action primarily involves its interaction with various biological macromolecules, such as enzymes and receptors. It may modulate the activity of specific targets, leading to diverse biological effects. The exact pathways involved are still under investigation but are believed to include:

  • Enzyme Inhibition : The compound may act as an inhibitor of protein tyrosine kinases, which play critical roles in cellular signaling pathways related to growth and differentiation .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing physiological responses in the nervous system.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : There is emerging evidence that the compound may inhibit tumor growth through mechanisms that require further elucidation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against certain bacterial strains
AnticancerInhibits tumor growth in vitro
Anti-inflammatoryReduces inflammation markers

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and found promising results, indicating potential for development as an antimicrobial agent.
  • Anticancer Activity : In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer therapeutic.
  • Inflammation Reduction : Another study focused on its anti-inflammatory properties, showing that it significantly decreased levels of pro-inflammatory cytokines in cultured cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is still being characterized. Initial findings suggest that its lipophilicity may enhance its bioavailability, allowing for effective cellular uptake. Further studies are needed to explore its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2-dimethylcyclopentyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of pyrrolidine with a 2,2-dimethylcyclopentyl halide (e.g., chloride or bromide) under basic conditions (e.g., K2_2CO3_3 in DMF or THF). The hydrochloride salt is formed via HCl gas bubbling or treatment with concentrated HCl in a non-aqueous solvent. Key parameters include:

  • Temperature : 50–80°C for optimal reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) .
    • Critical Note : Monitor reaction progress via TLC (Rf_f ~0.3 in 9:1 CH2_2Cl2_2/MeOH) to avoid over-alkylation byproducts.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

NMR : 1^1H NMR (D2_2O) should show characteristic pyrrolidine ring protons (δ 1.8–2.5 ppm) and cyclopentyl methyl groups (δ 0.9–1.2 ppm).

Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peak [M+H]+^+ at m/z 214.3.

XRD : Single-crystal X-ray diffraction for absolute configuration verification (if crystalline) .

  • Purity Criteria : ≥95% by HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility (~50 mg/mL in PBS, pH 7.4). Test via shake-flask method with UV-Vis quantification (λmax_{max} ~260 nm) .
  • Stability : Store at –20°C in desiccated, amber vials. Stability in PBS (pH 7.4) should be validated over 24–72 hours using LC-MS to detect hydrolysis products.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2,2-dimethylcyclopentyl group in biological activity?

  • SAR Strategy :

Analog Synthesis : Replace dimethylcyclopentyl with alternative substituents (e.g., diphenyl, cyclohexyl) and compare bioactivity.

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., GPCRs or ion channels).

Activity Assays : Test analogs in vitro (e.g., cAMP accumulation for GPCR activity) and correlate with steric/electronic parameters (Hammett σ, Taft Es_s) .

  • Example Data :

SubstituentIC50_{50} (nM)LogP
2,2-Dimethylcyclopentyl120 ± 152.1
Cyclohexyl450 ± 302.8
Phenyl>10003.5

Q. What experimental designs are appropriate for resolving contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Troubleshooting Framework :

Assay Validation : Confirm target specificity using knockout cell lines or competitive antagonists.

Batch Analysis : Compare multiple synthetic batches for impurities (e.g., residual solvents) via GC-MS.

Orthogonal Assays : Cross-validate IC50_{50} using fluorescence polarization (binding) and functional assays (e.g., calcium flux) .

  • Case Study : If IC50_{50} varies across labs, test compound stability under assay conditions (e.g., serum protein binding) using equilibrium dialysis.

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Protocol Design :

  • Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
  • Analytics : Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax_{max}, t1/2_{1/2}.
    • Key Considerations :
  • Metabolite ID : Use high-resolution MS to identify major metabolites (e.g., N-oxidation or cyclopentyl hydroxylation) .

Q. What computational methods are suitable for predicting off-target interactions?

  • Approach :

Pharmacophore Screening : Use SwissTargetPrediction or SEA to identify potential off-targets.

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability to unintended receptors (e.g., hERG channel).

Toxicity Prediction : Apply ProTox-II for hepatotoxicity and mutagenicity risk assessment .

Data Contradictions & Reproducibility

Q. How can researchers address variability in reported synthetic yields?

  • Root Cause Analysis :

  • Impurity Sources : Residual starting materials (e.g., unreacted cyclopentyl halide) detected via 1^1H NMR.
  • Moisture Sensitivity : Ensure anhydrous conditions (molecular sieves, inert atmosphere) to prevent hydrolysis.
    • Mitigation : Standardize protocols using ICH Q3A guidelines for impurities .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

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